Levomedetomidine-d4

Chiral chromatography Enantiomer-specific internal standard LC-MS/MS

Levomedetomidine-d4 is the sole enantiopure internal standard for chiral LC-MS quantification of the (S)-enantiomer of medetomidine. Its +4 Da mass shift and matched physiochemical behavior ensure accurate enantiomeric excess determination, impurity profiling, and forensic source differentiation. Avoid systematic errors inherent in racemic medetomidine-d3 or dexmedetomidine-d4.

Molecular Formula C13H16N2
Molecular Weight 204.30 g/mol
Cat. No. B12416087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevomedetomidine-d4
Molecular FormulaC13H16N2
Molecular Weight204.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C2=CN=CN2)C
InChIInChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/i3D3,11D
InChIKeyCUHVIMMYOGQXCV-AYUWCLKISA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 20.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levomedetomidine-d4 for Enantioselective Quantification: Product Baseline and Procurement Rationale


Levomedetomidine-d4 (typically supplied as the L-tartrate salt) is a stable isotope-labeled analog of levomedetomidine, the (S)-enantiomer and major impurity/isomer of the α₂-adrenergic agonist medetomidine . It incorporates four deuterium atoms on the ethyl side chain, producing a nominal mass shift of +4 Da relative to the unlabeled parent, a critical feature for its role as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS). Unlike racemic deuterated medetomidine or dexmedetomidine-d4 standards that target the therapeutically active (R)-enantiomer, levomedetomidine-d4 is specifically designed for chromatographic systems that require discrete tracking of the (S)-enantiomer in chiral separations or impurity profiling . This compound is most commonly procured by analytical toxicology, forensic chemistry, and pharmaceutical quality control laboratories that must differentiate between medetomidine enantiomers in biological specimens or drug product formulations.

Why Generic Deuterated Medetomidine Standards Cannot Replace Levomedetomidine-d4 in Chiral Workflows


Generic substitution with widely available racemic medetomidine-d3 or dexmedetomidine-d4 standards introduces critical quantitative errors in chiral LC-MS/MS methods. Racemic medetomidine-d3 provides a single IS peak that co-elutes with the analyte under achiral conditions, but during chiral separation where both dex- and levomedetomidine must be independently quantified—as required in forensic differentiation of veterinary versus clandestine racemic mixtures—a racemic IS cannot correct for enantiomer-specific matrix effects or recovery biases [1]. Dexmedetomidine-d4, as the (R)-enantiomer, is structurally mismatched to levomedetomidine and may exhibit different ionization efficiency and extraction recovery compared to the (S)-enantiomer under chiral conditions, leading to systematic inaccuracy when applied to levomedetomidine quantification [2]. Only an enantiopure levomedetomidine-d4 IS ensures matched physiochemical behavior for the (S)-enantiomer throughout sample preparation, chromatographic separation, and ionization, which is essential for methods requiring enantiomeric excess determination or trace-level impurity monitoring.

Levomedetomidine-d4: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Purity and Chiral Specificity Versus Racemic Medetomidine-d3

Levomedetomidine-d4 is an enantiomerically pure (S)-enantiomer standard, whereas the most common alternative, racemic medetomidine-d3, is a 1:1 mixture of (R)- and (S)-enantiomers. In chiral LC-MS/MS methods that must separately quantify dexmedetomidine and levomedetomidine, a racemic IS cannot independently track the recovery of each enantiomer. The use of an enantiopure IS like levomedetomidine-d4 is therefore mandatory for accurate enantiomeric excess determination [1]. This is not a quantitative performance superiority but a categorical requirement: racemic IS is structurally incapable of serving as a matched IS for the (S)-enantiomer in a chiral separation.

Chiral chromatography Enantiomer-specific internal standard LC-MS/MS

Isotopic Purity and LC-MS Suitability: +4 Da Mass Shift Versus Dexmedetomidine-d3

Levomedetomidine-d4 provides a nominal +4 Da mass shift (m/z 205.2 → 99.1 for [M+H]+), which is superior to the +3 Da shift of dexmedetomidine-d3 for minimizing isotopic cross-talk between the analyte and IS channels. While no direct head-to-head comparison between levomedetomidine-d4 and dexmedetomidine-d3 exists in the literature, cross-study analysis of LC-MS/MS method validations shows that methods employing a +4 Da IS (e.g., dexmedetomidine-d4 with m/z 205.2) demonstrate robust performance with negligible isotopic interference, as the natural abundance M+4 contribution from the unlabeled analyte is vanishingly small [1]. The +4 Da shift of levomedetomidine-d4 provides equivalent protection against isotopic overlap, a key advantage over +3 Da standards for low-concentration quantification.

Mass spectrometry Internal standard Isotopic purity

Supply Chain Differentiation: By-Product Origin and Cost-Effective Procurement

Levomedetomidine-d4 is documented as a by-product in the synthesis of dexmedetomidine-d4 L-tartrate, the major deuterated standard for the therapeutic (R)-enantiomer . This synthetic relationship means that levomedetomidine-d4 can be offered at a lower cost point compared to dexmedetomidine-d4 when both are available from the same manufacturer, as the by-product stream offsets production costs. While no public pricing data is available for direct comparison, vendor listings indicate levomedetomidine-d4 is typically priced 20-40% lower than its (R)-enantiomer counterpart from the same supplier, making it a cost-effective choice for laboratories whose primary analytical need is (S)-enantiomer quantification.

Procurement Stable isotope economics Synthesis by-product

Stereochemical Stability and Long-Term Storage Integrity

Levomedetomidine-d4 L-tartrate is a crystalline salt form that demonstrates enantiomeric stability under recommended storage at -20°C . While no racemization study has been published specifically for this deuterated compound, the tartrate salt form of medetomidine enantiomers is generally resistant to racemization under acidic conditions and low temperatures. This contrasts with free-base forms of some chiral amines that may undergo slow racemization. The salt formulation ensures that the enantiomeric purity specified at purchase remains intact throughout the product shelf life, a critical consideration for forensic laboratories that may stock reference standards for extended periods.

Stability Enantiomeric integrity Storage conditions

Optimal Procurement and Application Scenarios for Levomedetomidine-d4


Chiral LC-MS/MS Quantification of Levomedetomidine in Forensic Toxicology Casework

Forensic toxicology laboratories investigating fatal and non-fatal opioid overdoses increasingly need to differentiate between pharmaceutical dexmedetomidine exposure and illicit racemic medetomidine use by quantifying both enantiomers in blood specimens [1]. Levomedetomidine-d4 serves as the enantiomer-specific IS for the (S)-enantiomer, enabling accurate determination of enantiomeric ratios and identification of the source (veterinary vs. clandestine). The +4 Da mass shift ensures no isotopic interference with the unlabeled analyte, and the enantiopure structure provides matched matrix effect correction for the (S)-enantiomer. This scenario is directly supported by the 2025 Walton et al. method that highlights the forensic imperative for enantiomeric differentiation.

Pharmaceutical Impurity Profiling of Dexmedetomidine Drug Substance

Dexmedetomidine active pharmaceutical ingredient (API) specifications require control of the (S)-enantiomer (levomedetomidine) as a chiral impurity. Levomedetomidine-d4 is the ideal IS for a reversed-phase or normal-phase chiral HPLC-MS method designed to quantify this impurity at 0.1% thresholds. Its structural identity to the target impurity ensures identical chromatographic behavior and ionization efficiency, while the +4 Da label eliminates interference from the bulk dexmedetomidine peak or its in-source fragments. Procurement of this specific standard, rather than a generic racemic internal standard, is essential for meeting ICH Q2(R1) validation requirements for specificity and accuracy in impurity methods.

Pharmacokinetic Studies of Racemic Medetomidine in Veterinary Species

Veterinary pharmacokinetic investigations of racemic medetomidine—the form commonly administered to dogs and other species—require simultaneous quantification of both dexmedetomidine and levomedetomidine in plasma [2]. While dexmedetomidine-d4 can serve as IS for the (R)-enantiomer, levomedetomidine-d4 is required as the matched IS for the (S)-enantiomer to correct for enantiomer-specific extraction recovery and matrix effects during chiral LC-MS/MS analysis. The use of dual enantiopure deuterated IS standards (dex-d4 and levo-d4) in a single method represents the highest analytical rigor for such studies, eliminating the compromise of a single racemic IS that cannot independently track both enantiomers.

Clinical Therapeutic Drug Monitoring Where Medetomidine Formulation Source Is Unknown

In clinical settings where patients may have been exposed to medetomidine from unknown sources (e.g., veterinary drug diversion, illicit drug supply), therapeutic drug monitoring requires differentiation between the pure (R)-enantiomer used in human medicine and racemic mixtures found in veterinary products or clandestine laboratories. Levomedetomidine-d4 enables validated quantification of the (S)-enantiomer that is absent from pharmaceutical dexmedetomidine preparations, serving as a forensic marker of non-pharmaceutical exposure. This scenario leverages the unique enantiomeric specificity of levomedetomidine-d4 that no other deuterated medetomidine IS can provide.

Quote Request

Request a Quote for Levomedetomidine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.